tert-Butyl 2,3-difluorobenzoate tert-Butyl 2,3-difluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1339524-27-4
VCID: VC11690859
InChI: InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=C(C(=CC=C1)F)F
Molecular Formula: C11H12F2O2
Molecular Weight: 214.21 g/mol

tert-Butyl 2,3-difluorobenzoate

CAS No.: 1339524-27-4

Cat. No.: VC11690859

Molecular Formula: C11H12F2O2

Molecular Weight: 214.21 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2,3-difluorobenzoate - 1339524-27-4

Specification

CAS No. 1339524-27-4
Molecular Formula C11H12F2O2
Molecular Weight 214.21 g/mol
IUPAC Name tert-butyl 2,3-difluorobenzoate
Standard InChI InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3
Standard InChI Key JIQHQAHVSQGLSI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=C(C(=CC=C1)F)F
Canonical SMILES CC(C)(C)OC(=O)C1=C(C(=CC=C1)F)F

Introduction

Tert-butyl 2,3-difluorobenzoate is an organic compound characterized by its molecular formula, C11H12F2O2, and a molecular weight of approximately 214.21 g/mol, although specific data for this compound indicates a molecular weight not explicitly listed. It features a tert-butyl ester group attached to a benzene ring substituted with two fluorine atoms at the 2 and 3 positions. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical applications due to its unique chemical properties imparted by the fluorine substituents.

Synthesis and Reactions

Tert-butyl 2,3-difluorobenzoate can be synthesized through the esterification of 2,3-difluorobenzoic acid with tert-butyl alcohol. This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. Continuous flow reactors may be used in industrial settings to optimize reaction conditions and improve yield.

Reaction Types and Conditions:

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionSodium methoxide in methanol2,3-Difluoro-4-methoxybenzoate (analogous reaction)
ReductionLithium aluminum hydride in dry ether2,3-Difluorobenzoic acid
HydrolysisAcidic or basic conditions2,3-Difluorobenzoic acid

Applications and Research Findings

Tert-butyl 2,3-difluorobenzoate serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique fluorine substitution pattern enhances its reactivity and potential biological activity. While specific biological activity data for this compound is limited, similar fluorinated compounds are known to interact with enzymes and receptors, suggesting potential applications in drug development.

Biological Activity:

  • Potential Interactions: The fluorine substituents may enhance binding affinity and selectivity towards specific enzymes or receptors.

  • Pharmaceutical Applications: It is recognized for its role as an intermediate in drug development due to its ability to interact with various biological targets.

Storage and Handling

Tert-butyl 2,3-difluorobenzoate should be stored in a dry environment, often under refrigeration or frozen conditions to maintain stability. It is used primarily in research and development settings, and its handling requires appropriate safety precautions due to potential chemical hazards.

Storage Conditions:

  • Temperature: Frozen conditions (dry ice transport recommended).

  • Safety Precautions: Use protective equipment and follow standard laboratory safety protocols.

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